Cas no 5348-97-0 (1-Piperazinecarboxamide,N,N-diethyl-4-methyl-, hydrochloride (1:1))

1-Piperazinecarboxamide,N,N-diethyl-4-methyl-, hydrochloride (1:1) structure
5348-97-0 structure
Product Name:1-Piperazinecarboxamide,N,N-diethyl-4-methyl-, hydrochloride (1:1)
Numero CAS:5348-97-0
MF:C10H22ClN3O
MW:235.75418138504
CID:370934
PubChem ID:79300
Update Time:2025-04-19

1-Piperazinecarboxamide,N,N-diethyl-4-methyl-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Piperazinecarboxamide,N,N-diethyl-4-methyl-, hydrochloride (1:1)
    • 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, hydrochloride
    • N,N-diethyl-4-methylpiperazine-1-carboxamide monohydrochloride
    • Diethylcarbamazine hydridochloride
    • DTXSID70968204
    • 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, monohydrochloride
    • SCHEMBL10412471
    • NSC1364
    • NS00080999
    • 1-Diethylcarbamyl-4-methylpiperazine hydrochloride
    • N,N-Diethyl-4-methylpiperazine-1-carboxamide--hydrogen chloride (1/1)
    • Diethylcarbamazine hydrochloride
    • 1-diethylcarbamyl-4-methyl-piperazine hydrochloride
    • NSC-1364
    • EINECS 226-309-2
    • NSC 1364
    • Diethylcarbamazine HCl
    • 1-Piperazinecarboxamide,N-diethyl-4-methyl-, hydrochloride
    • 1-Piperazinecarboxamide,N-diethyl-4-methyl-, monohydrochloride
    • 5348-97-0
    • Inchi: 1S/C10H21N3O.ClH/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;/h4-9H2,1-3H3;1H
    • Chiave InChI: WCJHPDVYERQRGZ-UHFFFAOYSA-N
    • Sorrisi: Cl.O=C(N(CC)CC)N1CCN(C)CC1

Proprietà calcolate

  • Massa esatta: 235.14536
  • Massa monoisotopica: 235.145
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 184
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.8A^2

Proprietà sperimentali

  • Punto di ebollizione: 297.4°Cat760mmHg
  • Punto di infiammabilità: 116.6°C
  • PSA: 26.79
  • LogP: 1.37340
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd